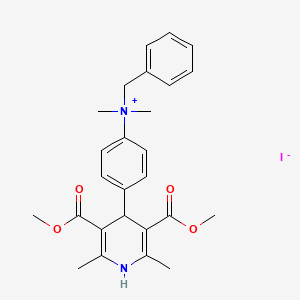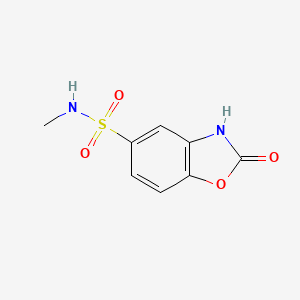
4-(6-Acetylamino-3-aminopyridin-2-yl)piperazine-1-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Acetylamino-3-aminopyridin-2-yl)piperazine-1-carboxylic acid ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an acetylamino and aminopyridinyl group, and an ethyl ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Acetylamino-3-aminopyridin-2-yl)piperazine-1-carboxylic acid ethyl ester typically involves multiple steps. One common method includes the iodination of 2-aminopyridine to generate 2-amino-5-iodopyridine, followed by a coupling reaction with piperazine to form the desired product . The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and efficient. The process generally involves the same synthetic routes as laboratory methods but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Acetylamino-3-aminopyridin-2-yl)piperazine-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Catalytic hydrogenation using Pd/C is a common method for reducing nitro groups to amino groups.
Substitution: Halogenation and other substitution reactions can be performed using reagents like iodine and bromine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Solvents: Ethanol, water, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amino derivatives, while oxidation can produce various oxidized forms of the compound .
Applications De Recherche Scientifique
4-(6-Acetylamino-3-aminopyridin-2-yl)piperazine-1-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-(6-Acetylamino-3-aminopyridin-2-yl)piperazine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 4-(6-Aminopyridine-3-yl)piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
4-(6-Acetylamino-3-aminopyridin-2-yl)piperazine-1-carboxylic acid ethyl ester is unique due to its specific functional groups and structural configuration. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to similar compounds .
Propriétés
Numéro CAS |
75167-24-7 |
|---|---|
Formule moléculaire |
C14H21N5O3 |
Poids moléculaire |
307.35 g/mol |
Nom IUPAC |
ethyl 4-(6-acetamido-3-aminopyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H21N5O3/c1-3-22-14(21)19-8-6-18(7-9-19)13-11(15)4-5-12(17-13)16-10(2)20/h4-5H,3,6-9,15H2,1-2H3,(H,16,17,20) |
Clé InChI |
UDVGWVUGMCOVOI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C2=C(C=CC(=N2)NC(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)








![Acetamide,N-[6-amino-1-(cyclohexylmethyl)-3-ethyl-1,2,3,4-tetrahydro-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13781923.png)
iridium(III)](/img/structure/B13781928.png)


